![molecular formula C15H19BrO2 B13965512 6-Bromo-2-hexylchroman-4-one](/img/structure/B13965512.png)
6-Bromo-2-hexylchroman-4-one
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Overview
Description
6-Bromo-2-hexylchroman-4-one is a synthetic organic compound belonging to the chromanone family Chromanones are heterobicyclic compounds that consist of a benzene ring fused to a dihydropyran ring The presence of a bromine atom at the 6th position and a hexyl group at the 2nd position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-hexylchroman-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable chromanone precursor. The synthetic route can be summarized as follows:
Bromination: The starting material, 2-hexylchroman-4-one, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-hexylchroman-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chromanone ring can be oxidized to form corresponding chromone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the chromanone ring can be reduced to form chromanol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution: 6-Amino-2-hexylchroman-4-one, 6-Thio-2-hexylchroman-4-one.
Oxidation: 6-Bromo-2-hexylchromone.
Reduction: 6-Bromo-2-hexylchromanol.
Scientific Research Applications
6-Bromo-2-hexylchroman-4-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, such as anti-inflammatory and anticancer compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-hexylchroman-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the hexyl group contribute to its binding affinity and selectivity towards molecular targets. For example, it may inhibit enzymes by forming covalent bonds with active site residues or by blocking substrate access.
Comparison with Similar Compounds
6-Bromo-2-hexylchroman-4-one can be compared with other chromanone derivatives, such as:
6-Bromo-2-methylchroman-4-one: Similar structure but with a methyl group instead of a hexyl group. It may exhibit different biological activities and physicochemical properties.
6-Chloro-2-hexylchroman-4-one: Similar structure but with a chlorine atom instead of a bromine atom. It may have different reactivity and selectivity in chemical reactions.
2-Hexylchroman-4-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in the combination of the bromine atom and the hexyl group, which imparts specific properties and applications not observed in other similar compounds.
Biological Activity
6-Bromo-2-hexylchroman-4-one is a compound belonging to the class of chromanones, which have garnered attention for their diverse biological activities. This article explores the biological activity, mechanisms, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 6-position and a hexyl group at the 2-position of the chromanone skeleton. The presence of these substituents influences its solubility, lipophilicity, and, consequently, its biological activity.
Antimicrobial Activity
Research indicates that compounds within the chromanone class exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of chromanones can inhibit bacterial growth through various mechanisms, such as disrupting membrane integrity or inhibiting key enzymes involved in bacterial metabolism .
Table 1: Antimicrobial Activity of Chromanone Derivatives
Compound | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
This compound | TBD | Disruption of bacterial membrane potential |
4-Hydroxychromanone | 12.5 μg/mL | Inhibition of DNA topoisomerase IV |
5-Hydroxychromanone | 0.39 μg/mL | Membrane potential dissipation |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study: Anti-inflammatory Activity Assessment
In a controlled study, the compound was administered to animal models exhibiting symptoms of inflammation. Results indicated a significant reduction in swelling and pain markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the hexyl group enhances membrane penetration, leading to disruption of bacterial cell membranes.
- Enzyme Inhibition : The compound has been noted to inhibit enzymes such as DNA topoisomerase IV, which is crucial for bacterial DNA replication .
- Cytokine Modulation : It modulates the expression of inflammatory cytokines, potentially impacting autoimmune responses .
Pharmacokinetics and Toxicity
Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption characteristics; however, detailed toxicity profiles are still under investigation. Initial assessments indicate low toxicity levels in vitro, but further in vivo studies are necessary to establish safety margins for therapeutic use.
Properties
Molecular Formula |
C15H19BrO2 |
---|---|
Molecular Weight |
311.21 g/mol |
IUPAC Name |
6-bromo-2-hexyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H19BrO2/c1-2-3-4-5-6-12-10-14(17)13-9-11(16)7-8-15(13)18-12/h7-9,12H,2-6,10H2,1H3 |
InChI Key |
FXQOXDPJRGMDDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
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